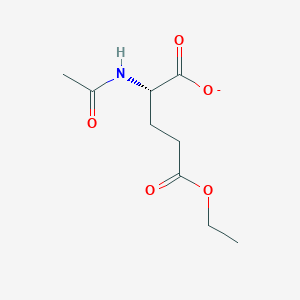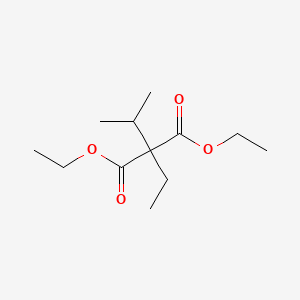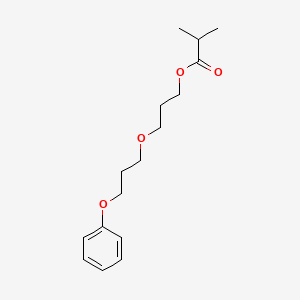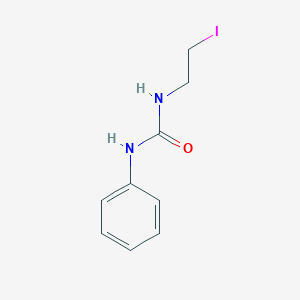
2-Fluoro-3-methylbuta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-methylbuta-1,3-diene is an organic compound with the molecular formula C5H7F It is a fluorinated derivative of butadiene, characterized by the presence of a fluorine atom and a methyl group attached to the conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Fluoro-3-methylbuta-1,3-diene can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-butadiene with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-methylbuta-1,3-diene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in electrophilic addition reactions with halogens or hydrogen halides, leading to the formation of dihalogenated or halogenated products.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition with diazomethane or diazocyclopropane, resulting in the formation of pyrazolines or cyclopropanes.
Polymerization: The compound can be polymerized to form polymers with unique properties, useful in the production of synthetic rubbers and other materials.
Common Reagents and Conditions
Diazomethane: Used in cycloaddition reactions, typically in an ether solvent at low temperatures.
Hydrogen Halides: Used in addition reactions, often in the presence of a catalyst.
Catalysts: Various catalysts such as potassium carbonate or transition metal complexes may be used to facilitate reactions.
Major Products
Fluorovinyl Derivatives: Formed through addition reactions.
Cyclopropanes and Pyrazolines: Formed through cycloaddition reactions.
Polymers: Formed through polymerization processes.
Aplicaciones Científicas De Investigación
2-Fluoro-3-methylbuta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, synthetic rubbers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-fluoro-3-methylbuta-1,3-diene involves its interaction with various molecular targets and pathways. In electrophilic addition reactions, the compound acts as a nucleophile, attacking electrophilic centers to form new bonds. In cycloaddition reactions, it participates as a diene, reacting with dipolarophiles to form cyclic structures. The presence of the fluorine atom influences the reactivity and selectivity of these reactions, making the compound a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
2-Fluoro-3-methylbuta-1,3-diene can be compared with other similar compounds such as:
2-Methyl-1,3-butadiene (Isoprene): Lacks the fluorine atom, resulting in different reactivity and applications.
1,1-Difluoro-2-methylbuta-1,3-diene: Contains two fluorine atoms, leading to distinct chemical properties and uses.
2-Chloro-3-methylbuta-1,3-diene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
338-68-1 |
|---|---|
Fórmula molecular |
C5H7F |
Peso molecular |
86.11 g/mol |
Nombre IUPAC |
2-fluoro-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H7F/c1-4(2)5(3)6/h1,3H2,2H3 |
Clave InChI |
YAYWOMCZHXJZEP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl benzoate](/img/structure/B14744126.png)
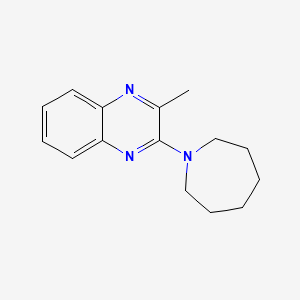
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)


![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)


